(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
CAS No.: 1807939-32-7
Cat. No.: VC7458269
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.6
* For research use only. Not for human or veterinary use.
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride - 1807939-32-7](/images/structure/VC7458269.png)
Specification
CAS No. | 1807939-32-7 |
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Molecular Formula | C6H10ClNO2 |
Molecular Weight | 163.6 |
IUPAC Name | (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-3-1-4(3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5+;/m1./s1 |
Standard InChI Key | SQFNKGNUVXRNFR-ZDQHTEEMSA-N |
SMILES | C1C2C1NC(C2)C(=O)O.Cl |
Introduction
Structural Characteristics
Molecular Configuration
The core structure of (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride consists of a fused bicyclic system with a nitrogen atom at position 2 and a carboxylic acid group at position 3 . The stereochemistry is defined by the (1R,3S,5R) configuration, which was confirmed via X-ray crystallography in related derivatives . The hydrochloride salt enhances solubility, making the compound suitable for aqueous applications.
Table 1: Key Structural Descriptors
Property | Value/Identifier |
---|---|
Molecular Formula | |
CAS Number | 1807939-32-7 |
SMILES | C1[C@H]2[C@@H]1NC@@HC(=O)O.Cl |
InChIKey | XBEMWFUKTKDJKP-WDCZJNDASA-N |
Molecular Weight | 179.60 g/mol |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for characterizing this compound. The NMR spectrum of the parent acid (CID 11983697) reveals distinct signals for the bicyclic protons (δ 1.5–3.5 ppm) and the carboxylic acid proton (δ 12.1 ppm) . High-resolution MS data show a predicted collision cross-section (CCS) of 126.7 Ų for the [M+H]+ ion .
Synthesis and Manufacturing
Asymmetric Synthesis Pathway
The compound is synthesized from L-glutamic acid via a multi-step route :
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Amino Protection: The amino group is protected using di-tert-butyl dicarbonate.
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DMAP-Catalyzed Cyclization: 4-Dimethylaminopyridine (DMAP) facilitates cyclization to form a pyrrolidine intermediate.
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Reduction-Dehydration: The ketone group is reduced and dehydrated to introduce a double bond.
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Asymmetric Simmons-Smith Reaction: Cyclopropanation with diethylzinc and diiodomethane yields the bicyclic core.
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Hydrolysis: The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to yield the hydrochloride salt .
Table 2: Optimization of Key Reaction Steps
Stereochemical Control
The asymmetric Simmons-Smith reaction is pivotal for establishing the (1R,3S,5R) configuration. X-ray diffraction of intermediates confirmed the stereochemistry, which is critical for biological activity .
Physicochemical Properties
Computed Properties
PubChem lists computed properties such as a topological polar surface area (TPSA) of 49.8 Ų and a monoisotopic mass of 179.035 Da . The compound’s LogP (partition coefficient) is estimated at -1.2, indicating high hydrophilicity .
Stability and Solubility
As a hydrochloride salt, the compound exhibits improved water solubility compared to the free base. Stability studies suggest degradation under prolonged exposure to light or moisture .
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